![molecular formula C10H10ClNO2S B040363 2-(Chloromethyl)-5,7-dimethoxy-1,3-benzothiazole CAS No. 124168-47-4](/img/structure/B40363.png)
2-(Chloromethyl)-5,7-dimethoxy-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5,7-dimethoxy-1,3-benzothiazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as CDMB-T and has a molecular formula of C10H11ClN2O2S. In
Wirkmechanismus
The mechanism of action of CDMB-T is not fully understood. However, it is believed that the compound interacts with specific biomolecules, such as copper ions and hydrogen sulfide, through covalent or non-covalent interactions. This interaction results in a change in fluorescence intensity, which can be detected and used for analytical purposes.
Biochemical and Physiological Effects:
CDMB-T has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to living cells at low concentrations. Additionally, CDMB-T has been shown to be stable under physiological conditions, making it a useful tool for in vivo imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CDMB-T in lab experiments is its high sensitivity and selectivity for detecting specific biomolecules. Additionally, CDMB-T is easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using CDMB-T is its limited solubility in aqueous solutions, which can affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for the use of CDMB-T in scientific research. One direction is the development of new benzothiazole derivatives with improved properties for specific applications. Additionally, CDMB-T can be used for the detection of other biomolecules, such as reactive oxygen species and nitric oxide. Furthermore, CDMB-T can be used for in vivo imaging studies to monitor specific biological processes in living organisms.
Conclusion:
In conclusion, CDMB-T is a synthetic compound that has potential applications in various scientific research fields. Its unique properties make it a useful tool for detecting specific biomolecules and for the synthesis of other benzothiazole derivatives. Although more research is needed to fully understand its mechanism of action and biochemical and physiological effects, CDMB-T has shown promise as a cost-effective and sensitive tool for scientific research.
Synthesemethoden
The synthesis of CDMB-T involves the reaction of 2-amino-5,7-dimethoxy-1,3-benzothiazole with formaldehyde and hydrochloric acid. This reaction results in the formation of CDMB-T as a white solid. The purity of the compound can be increased through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
CDMB-T has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of copper ions in biological samples. CDMB-T has also been used as a fluorescent probe for the detection of hydrogen sulfide in living cells. Additionally, CDMB-T has been used as a precursor for the synthesis of other benzothiazole derivatives that have potential applications in medicinal chemistry and drug discovery.
Eigenschaften
CAS-Nummer |
124168-47-4 |
---|---|
Molekularformel |
C10H10ClNO2S |
Molekulargewicht |
243.71 g/mol |
IUPAC-Name |
2-(chloromethyl)-5,7-dimethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNO2S/c1-13-6-3-7-10(8(4-6)14-2)15-9(5-11)12-7/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
PTADNPVWHZWTNG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)SC(=N2)CCl |
Kanonische SMILES |
COC1=CC2=C(C(=C1)OC)SC(=N2)CCl |
Synonyme |
2-(CHLOROMETHYL)-5,7-DIMETHOXYBENZOTHIAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.